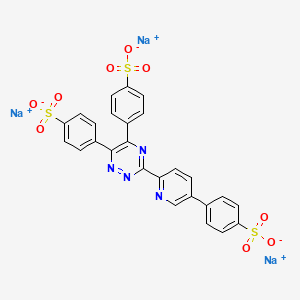
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt is a complex organic compound characterized by its intricate molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt typically involves multi-step organic reactions. One common approach is the condensation of phenyl pyridine derivatives with diphenyl triazine under acidic conditions. The reaction conditions often require the use of strong acids such as sulfuric acid to facilitate the formation of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters (temperature, pressure, and pH) is crucial for achieving high efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to introduce additional functional groups.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple reactive sites make it a versatile intermediate in organic synthesis.
Biology: In biological research, the compound may be utilized to study enzyme inhibition or as a probe to investigate cellular processes. Its ability to interact with biological macromolecules can provide insights into molecular mechanisms.
Medicine: Potential medicinal applications include the development of new drugs. The compound's structural features may be exploited to design molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other materials requiring specific chemical properties. Its stability and reactivity make it suitable for various applications.
Wirkmechanismus
The mechanism by which 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, the compound may interact with specific enzymes or receptors, leading to the modulation of biological processes. The sulfonic acid groups can enhance solubility and bioavailability, facilitating its interaction with biological targets.
Vergleich Mit ähnlichen Verbindungen
3-(2-Pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine
3-(4-(4-Phenyl)-2-pyridyl)-5,6-bis(4-phenyl)-1,2,4-triazine
3-(2-Pyridyl)-5,6-bis(4-phenylsulfonic acid)-1,2,4-triazine
Uniqueness: 3-(4-Phenyl-2-pyridyl)-5,6-diphenyl-1,2,4-triazine trisulfonic acid, trisodium salt is unique due to its combination of phenyl groups and sulfonic acid functionalities. This combination provides enhanced reactivity and potential for diverse applications compared to similar compounds.
Eigenschaften
IUPAC Name |
trisodium;4-[6-[5,6-bis(4-sulfonatophenyl)-1,2,4-triazin-3-yl]pyridin-3-yl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18N4O9S3.3Na/c31-40(32,33)20-8-1-16(2-9-20)19-7-14-23(27-15-19)26-28-24(17-3-10-21(11-4-17)41(34,35)36)25(29-30-26)18-5-12-22(13-6-18)42(37,38)39;;;/h1-15H,(H,31,32,33)(H,34,35,36)(H,37,38,39);;;/q;3*+1/p-3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTGTJOFOGOICQ-UHFFFAOYSA-K |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C3=NC(=C(N=N3)C4=CC=C(C=C4)S(=O)(=O)[O-])C5=CC=C(C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H15N4Na3O9S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
692.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













